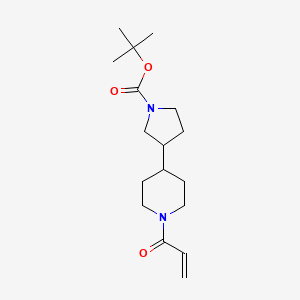
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide often involves multi-step organic synthesis. The initial step typically includes the preparation of 3,4-dihydroisoquinolin-2(1H)-ylamine. This intermediate is then reacted with a sulfonyl chloride in a basic environment to attach the sulfonyl group. Following this, the compound is treated with 2-(4-methoxyphenoxy)acetic acid, using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final amide linkage under controlled temperature conditions.
Industrial Production Methods: Industrial production might streamline this process by employing automated synthesizers and continuous flow reactors to ensure precision and scale. The control of temperature, pH, and stoichiometry is critical to achieving high yields and purity in large-scale syntheses.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Potential reduction of sulfonyl groups to thiols or the amide group to amines.
Substitution Reactions: : Involving nucleophiles attacking electrophilic centers in the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and nucleophiles such as amines and alcohols for substitution reactions. These reactions typically occur under anhydrous and inert conditions to prevent unwanted side reactions.
Major Products: The products from these reactions vary but might include sulfoxides, sulfones, secondary amines, and modified acetamides, depending on the reaction pathway and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is a versatile intermediate in the synthesis of more complex molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals.
Biology: Biologically, it might be investigated for its interactions with various enzymes or receptors, given the structural features that mimic natural substrates or inhibitors.
Medicine: Medically, compounds with similar structures are often explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In industry, such compounds could find uses as specialty chemicals, reagents, or in the formulation of materials with unique properties.
Mécanisme D'action
Molecular Targets and Pathways: The precise mechanism of action would depend on the target application, but generally, the compound could interact with molecular targets such as enzymes or receptors. For instance, the sulfonyl group might facilitate binding to active sites, while the isoquinolin moiety could engage in π-π interactions, modulating activity at the molecular level.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: Similar compounds might include other sulfonylated amides or those featuring methoxyphenoxy groups. Compared to these, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide might offer unique benefits in binding affinity or selectivity due to its distinct structural features.
List of Similar Compounds
N-(2-(methylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
N-(2-(4-methylphenylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
N-(2-(2-oxo-1,2-dihydroisoquinolin-3(4H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-6-8-19(9-7-18)27-15-20(23)21-11-13-28(24,25)22-12-10-16-4-2-3-5-17(16)14-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDIRHHANZGQKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)

![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)


![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)
![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)

![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)
![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
